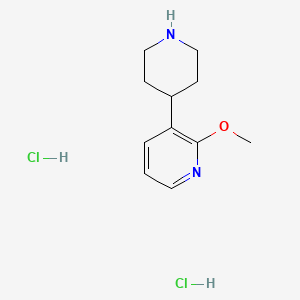2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC13627664
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H18Cl2N2O |
|---|---|
| Molecular Weight | 265.18 g/mol |
| IUPAC Name | 2-methoxy-3-piperidin-4-ylpyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9;;/h2-3,6,9,12H,4-5,7-8H2,1H3;2*1H |
| Standard InChI Key | TUTXTHMFRMVMCI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=N1)C2CCNCC2.Cl.Cl |
| Canonical SMILES | COC1=C(C=CC=N1)C2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride is defined by the molecular formula C₁₁H₁₈Cl₂N₂O, with a molecular weight of 265.18 g/mol . The structure features:
-
A pyridine ring substituted at the 2-position with a methoxy group (-OCH₃)
-
A piperidine moiety at the 3-position, protonated as a dihydrochloride salt
-
Two chloride counterions stabilizing the protonated piperidinyl nitrogen
The crystalline solid exhibits high polarity due to its ionic character, with solubility profiles favoring polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) .
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, analogous piperidinylpyridine derivatives demonstrate characteristic NMR patterns:
-
¹H NMR: Piperidine protons resonate between δ 1.5–3.5 ppm (multiplet patterns), with pyridine aromatic protons appearing downfield at δ 7.4–8.8 ppm
-
¹³C NMR: Pyridine carbons typically show signals at 120–150 ppm, while piperidine carbons appear at 20–50 ppm
-
Mass Spectrometry: Expected molecular ion peak at m/z 265.1 ([M+H]⁺), with fragmentation patterns involving loss of HCl (36.46 Da) and methoxy groups
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 2-methoxy-3-(piperidin-4-yl)pyridine dihydrochloride involves three key stages (Figure 1):
Optimization Challenges
Key synthetic hurdles include:
-
Regioselectivity control during methoxy group installation, as competing O- vs. N-alkylation can occur
-
Piperidine stability under strong acidic conditions during salt formation, requiring careful stoichiometric control of HCl
-
Purification difficulties due to the compound’s high polarity, often necessitating recrystallization from EtOAc/hexane mixtures
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a key precursor for:
-
Anticancer agents: Functionalization at the piperidine nitrogen generates proteolysis-targeting chimeras (PROTACs)
-
Antipsychotics: Structural analog 28a demonstrated D₂ receptor occupancy >80% in PET studies
-
Anti-inflammatories: Carboxamide derivatives inhibit IL-6 production (IC₅₀ = 110 nM)
Chemical Biology Tool
Researchers utilize its scaffold for:
-
Photoaffinity labeling: Incorporation of diazirine groups enables target identification
-
Fluorescent probes: BODIPY-conjugated derivatives map cellular kinase distributions
-
Metal coordination: Pyridine nitrogen participates in Ru(II)-based catalytic systems
Future Research Directions
Unanswered Scientific Questions
Priority investigation areas include:
-
Metabolic pathways: Cytochrome P450 isoform specificity in hepatic clearance
-
Crystal engineering: Polymorph control for enhanced formulation stability
-
Target deconvolution: Systematic mapping of off-target interactions via chemoproteomics
Technological Opportunities
Emerging applications may leverage:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume